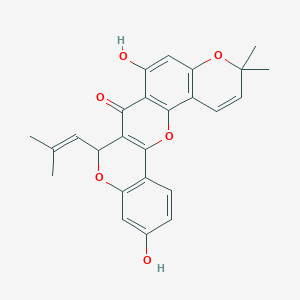

Cyclomorusin

Description

Cyclomorusin has been reported in Morus lhou, Artocarpus altilis, and other organisms with data available.

Properties

IUPAC Name |

11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXJMLXEYSICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978167 | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62596-34-3 | |

| Record name | Cyclomorusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomorusin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 257 °C | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclomorusin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin is a prenylated flavonoid found in nature that has attracted scientific interest due to its potential pharmacological activities. It has been reported to exhibit moderate inhibitory effects against acetylcholinesterase and strong inhibition of platelet-activating factor (PAF), suggesting its potential as a lead compound in the development of new therapeutic agents.[1] This technical guide provides an in-depth overview of the natural sources of Cyclomorusin, detailed experimental protocols for its isolation and purification, and a summary of relevant quantitative data. Additionally, it visualizes the experimental workflow and the signaling pathways associated with its known biological activities.

Natural Sources of Cyclomorusin

Cyclomorusin is primarily isolated from plants belonging to the Moraceae family, particularly from the root bark of various mulberry species. The principal natural sources of this compound are:

-

Morus alba L. (White Mulberry): The root bark of Morus alba is a well-documented and rich source of a variety of prenylated flavonoids, including Cyclomorusin.[2][3]

-

Morus lhou (Koidz.) The root bark of this mulberry species has also been identified as a source for the isolation of Cyclomorusin.[4]

-

Artocarpus altilis (Parkinson) Fosberg (Breadfruit): Cyclomorusin has also been reported to be present in this species of flowering plant in the mulberry and jackfruit family.[1]

Experimental Protocols for Isolation and Purification

The isolation of Cyclomorusin from its natural sources typically involves a multi-step process that includes extraction, solvent partitioning, and a series of chromatographic separations. The following is a representative experimental protocol synthesized from methodologies reported for the isolation of prenylated flavonoids from Morus alba root bark.

Plant Material Preparation and Extraction

-

Plant Material: Dried root bark of Morus alba is pulverized into a coarse powder to increase the surface area for efficient extraction.

-

Extraction Solvent: A mixture of 80% aqueous methanol is commonly used for the extraction.[5]

-

Extraction Procedure:

-

The powdered root bark (e.g., 1 kg) is macerated with the extraction solvent (e.g., 3 L) at room temperature for 24 hours.[6] This process is repeated three times to ensure exhaustive extraction.

-

The extracts from the three rounds are combined and filtered.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

-

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).[5]

-

Each solvent fraction is collected, and the solvent is evaporated to yield the respective fractions. Cyclomorusin, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of column chromatography techniques.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh) is used to pack the column.[7]

-

Mobile Phase: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), starting with a high ratio of chloroform and gradually increasing the proportion of methanol.[5]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20 is a size-exclusion chromatography resin that also separates compounds based on polarity.[8]

-

Mobile Phase: Methanol is a common eluent for the separation of flavonoids on Sephadex LH-20.[9]

-

Procedure: The partially purified fractions containing Cyclomorusin from the silica gel column are applied to a Sephadex LH-20 column and eluted with methanol. This step is effective in removing smaller molecules and pigments.

-

-

Octadecylsilyl (ODS) Column Chromatography (Reversed-Phase):

-

Stationary Phase: ODS silica gel is a non-polar stationary phase.

-

Mobile Phase: A gradient of methanol and water (MeOH-H₂O) is used, starting with a higher proportion of water and gradually increasing the methanol concentration.[5]

-

Procedure: This final purification step provides high-resolution separation of closely related flavonoids, yielding pure Cyclomorusin.

-

Data Presentation

The following table summarizes the quantitative data related to the extraction and biological activity of Cyclomorusin.

| Parameter | Value | Natural Source | Reference |

| Extraction Yield | |||

| Crude Methanolic Extract | Not specified for Cyclomorusin | Morus alba Root Bark | [6] |

| Biological Activity (IC₅₀/Kᵢ) | |||

| Acetylcholinesterase Inhibition (Kᵢ) | 3.1 - 37.5 µM (for related prenylated flavones) | Morus lhou | [4] |

| Platelet-Activating Factor (PAF) Induced Platelet Aggregation Inhibition (IC₅₀) | Strong inhibitor (exact value not specified) | Not specified | [1] |

Mandatory Visualization

Experimental Workflow for Cyclomorusin Isolation

The following diagram illustrates the general workflow for the isolation and purification of Cyclomorusin from Morus alba root bark.

Signaling Pathway: Inhibition of Acetylcholinesterase

Cyclomorusin has been identified as a non-competitive inhibitor of acetylcholinesterase. This means it binds to an allosteric site on the enzyme, distinct from the active site where acetylcholine binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site.

Signaling Pathway: Putative Inhibition of PAF Receptor Signaling

Cyclomorusin strongly inhibits platelet-activating factor (PAF)-induced platelet aggregation. Flavonoids are known to act as antagonists of the PAF receptor (PAFR), a G-protein coupled receptor. The binding of PAF to its receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in platelet aggregation. Cyclomorusin likely acts as a competitive antagonist, binding to the PAFR and preventing the binding of PAF, thereby inhibiting the downstream signaling cascade.

References

- 1. Cyclomorusin | C25H22O6 | CID 5481969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory and preventive activity of white mulberry root bark extract in an experimental model of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 8. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Cyclomorusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a prenylated flavonoid isolated from Morus alba (white mulberry), has garnered significant interest within the scientific community for its diverse and potent biological activities. As a member of the flavonoid family, it shares a characteristic polyphenolic structure that contributes to its wide range of pharmacological effects. This technical guide provides a comprehensive overview of the current understanding of Cyclomorusin's biological activities, with a focus on its anti-cancer, anti-inflammatory, and enzymatic inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Quantitative Data on Biological Activities

The biological efficacy of Cyclomorusin has been quantified in several studies, providing valuable metrics for its potential therapeutic applications. The following tables summarize the key quantitative data available in the current literature.

| Activity | Assay/Model | Target | IC50 / Ki Value | Reference |

| Acetylcholinesterase Inhibition | In vitro enzymatic assay | Acetylcholinesterase (AChE) | 16.2 - 36.6 µM (IC50) | |

| Butyrylcholinesterase Inhibition | In vitro enzymatic assay | Butyrylcholinesterase (BChE) | 1.7 - 19.1 µM (Ki) | |

| Tyrosinase Inhibition | In vitro enzymatic assay | Mushroom Tyrosinase | 0.092 µM (IC50) | |

| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Inducible Nitric Oxide Synthase (iNOS) | Data for specific IC50 not available; extracts show dose-dependent inhibition. | |

| Platelet Aggregation Inhibition | Platelet-activating factor (PAF) induced platelet aggregation | Platelet Aggregation | Strong inhibitor (specific IC50 not detailed in provided abstracts) |

Table 1: Summary of Enzymatic and a selection of other Biological Activities of Cyclomorusin.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HGC27 | Human Gastric Cancer | Not explicitly available for Cyclomorusin. Other Morus alba compounds show activity (e.g., Albanol B: 6.08 ± 0.34 µM). | |

| A549 | Human Lung Carcinoma | Data not available for Cyclomorusin. | |

| HeLa | Human Cervical Cancer | Data not available for Cyclomorusin. | |

| MCF-7 | Human Breast Adenocarcinoma | Data not available for Cyclomorusin. | |

| HepG2 | Human Hepatocellular Carcinoma | Data not available for Cyclomorusin. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols relevant to assessing the biological activities of Cyclomorusin.

Isolation and Purification of Cyclomorusin from Morus alba

A general procedure for the isolation of flavonoids, including Cyclomorusin, from Morus alba involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., root bark, leaves) is extracted with a suitable solvent, typically 80% aqueous ethanol, using methods such as maceration, sonication, or Soxhlet extraction.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing Cyclomorusin (typically the less polar fractions like chloroform or ethyl acetate) is subjected to various chromatographic techniques for purification. These may include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or macroporous resins.

-

High-Performance Liquid Chromatography (HPLC): Often used for final purification to obtain a compound of high purity.

-

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Cyclomorusin (typically in a series of dilutions). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of Cyclomorusin for a specific time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

An equal volume of cell culture supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed.

-

After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

-

-

Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Flavonoids, including Cyclomorusin, are known to exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate the hypothesized mechanisms by which Cyclomorusin may interfere with key pathways involved in cancer and inflammation.

Experimental Workflow for Investigating Signaling Pathway Modulation

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers and inflammatory diseases. Flavonoids have been shown to inhibit this pathway at multiple levels.

Cyclomorusin is thought to inhibit the NF-κB pathway primarily by:

-

Inhibiting IKK activity: This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

Preventing p65 translocation: By inhibiting the degradation of IκBα, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is critical for cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers.

In-Depth Technical Guide to the Spectroscopic Data of Cyclomorusin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclomorusin, a prenylated flavonoid found in plants of the Morus genus, such as Morus alba (white mulberry). Due to its potential biological activities, detailed structural information is crucial for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of such natural products.

Core Spectroscopic Data of Cyclomorusin

The structural elucidation of Cyclomorusin, with the molecular formula C₂₅H₂₂O₆ and a molecular weight of 418.45 g/mol , relies heavily on NMR and MS techniques.[][2] The data presented here is a compilation from various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Cyclomorusin (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.3 - 7.5 | m | |

| H-3' | 6.8 - 7.0 | m | |

| H-4' | 6.8 - 7.0 | m | |

| H-5' | 6.8 - 7.0 | m | |

| H-6' | 7.3 - 7.5 | m | |

| H-6 | 6.2 - 6.4 | d | ~2.0 |

| H-8 | 6.4 - 6.6 | d | ~2.0 |

| H-1'' | 5.1 - 5.3 | t | ~7.0 |

| H-2'' | 3.2 - 3.4 | d | ~7.0 |

| Me-4'' | 1.6 - 1.8 | s | |

| Me-5'' | 1.6 - 1.8 | s | |

| 2 x Me (chromene ring) | 1.3 - 1.5 | s | |

| OH | 9.0 - 13.0 | br s |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Cyclomorusin (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 163 - 165 |

| C-3 | 110 - 112 |

| C-4 | 181 - 183 |

| C-4a | 104 - 106 |

| C-5 | 160 - 162 |

| C-6 | 98 - 100 |

| C-7 | 162 - 164 |

| C-8 | 93 - 95 |

| C-8a | 155 - 157 |

| C-1' | 120 - 122 |

| C-2' | 128 - 130 |

| C-3' | 115 - 117 |

| C-4' | 159 - 161 |

| C-5' | 115 - 117 |

| C-6' | 128 - 130 |

| C-2'' (prenyl) | 21 - 23 |

| C-3'' (prenyl) | 130 - 132 |

| C-4'' (prenyl) | 122 - 124 |

| C-5'' (prenyl) | 25 - 27 |

| C-6'' (prenyl) | 17 - 19 |

| C-alpha (chromene) | 77 - 79 |

| 2 x Me (chromene) | 27 - 29 |

Note: These assignments are based on typical values for flavonoid skeletons and require confirmation through 2D NMR experiments.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and fragmentation pattern of natural products like Cyclomorusin.

Table 3: HR-ESI-MS Data for Cyclomorusin

| Ion | [M+H]⁺ | [M-H]⁻ |

| Calculated m/z | 419.1495 | 417.1338 |

| Observed m/z | 419.1490 | 417.1342 |

Fragmentation Pattern: The fragmentation of prenylated flavonoids is complex. In positive ion mode, characteristic losses include the isoprene unit and retro-Diels-Alder (rDA) fragmentation of the heterocyclic C-ring. For Cyclomorusin, which contains a pyran ring formed by the cyclization of a prenyl group, the fragmentation pattern can help distinguish it from isomers with open prenyl chains.

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of NMR and MS data for flavonoids like Cyclomorusin.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of purified Cyclomorusin is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer, such as a Bruker Avance operating at 400 MHz or higher for ¹H.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

-

Acquisition Time: An acquisition time of around 2-3 seconds is used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlets for each carbon.

-

Spectral Width: A spectral width of about 220-250 ppm is common for flavonoids.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: Several thousand scans (e.g., 1024 to 4096) are often necessary due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR experiments is performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Protocol

-

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Chromatographic Separation (if applicable):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is typical.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI in both positive and negative modes.

-

Capillary Voltage: Typically 3.5-4.5 kV.

-

Source Temperature: Usually set between 100-150 °C.

-

Desolvation Gas Flow and Temperature: Optimized to ensure efficient solvent evaporation.

-

Mass Range: A scan range of m/z 100-1000 is generally appropriate.

-

-

Tandem MS (MS/MS): To obtain fragmentation data, collision-induced dissociation (CID) is performed. The precursor ion of interest ([M+H]⁺ or [M-H]⁻) is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a characteristic fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like Cyclomorusin.

This comprehensive guide provides the foundational spectroscopic data and methodologies essential for the study of Cyclomorusin. Accurate and detailed structural analysis is a prerequisite for understanding its biological activity and potential therapeutic applications.

References

The Biosynthesis of Cyclomorusin: A Technical Guide for Researchers

Abstract

Cyclomorusin, a potent bioactive pyranoflavonoid predominantly found in plants of the Moraceae family, such as Morus alba (white mulberry), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of Cyclomorusin, tailored for researchers, scientists, and drug development professionals. We delve into the precursor molecules, key enzymatic transformations, and intermediate compounds, supported by available quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource to facilitate further research and exploitation of this promising natural product.

Introduction

Cyclomorusin (C25H22O6) is a structurally complex flavonoid characterized by a pyran ring fused to the flavonoid backbone.[1][][3] It is biosynthetically derived from the broader phenylpropanoid and flavonoid pathways, which are responsible for a vast array of secondary metabolites in plants.[4][5][6] Understanding the intricate steps of its formation is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This guide will systematically dissect the biosynthetic route from primary metabolites to the final complex structure of Cyclomorusin.

The General Flavonoid Biosynthetic Pathway: A Prelude to Cyclomorusin

The journey to Cyclomorusin begins with the well-established flavonoid biosynthetic pathway. This pathway utilizes precursors from primary metabolism to construct the characteristic C6-C3-C6 flavonoid skeleton.

2.1. Phenylpropanoid Pathway: The Starting Point

The biosynthesis is initiated in the phenylpropanoid pathway, where the amino acid L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.[7][8]

2.2. Flavonoid Synthase Action: Formation of the Chalcone Backbone

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, derived from the acetate pathway. This reaction is catalyzed by chalcone synthase (CHS) , a key enzyme that forms the naringenin chalcone backbone.[7][8]

2.3. Isomerization to Flavanone

The unstable chalcone is then stereospecifically cyclized into (2S)-naringenin, a flavanone, by the enzyme chalcone isomerase (CHI) .[8] Naringenin serves as a crucial branch-point intermediate for the synthesis of various flavonoid classes.

The Specific Biosynthetic Pathway of Cyclomorusin

The formation of Cyclomorusin diverges from the general flavonoid pathway through a series of specialized enzymatic reactions, including prenylation and the formation of the characteristic pyran ring.

3.1. Prenylation: Addition of the Isoprenoid Moiety

A critical step in the biosynthesis of Cyclomorusin and related compounds is the attachment of a prenyl group (a five-carbon isoprenoid unit) to the flavonoid core. This reaction is catalyzed by prenyltransferases , which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[4][5] DMAPP itself is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The prenylation of the flavonoid skeleton is a key diversification step leading to a wide array of bioactive natural products.[4][5]

3.2. Proposed Formation of the Pyran Ring: An Enzymatic Diels-Alder Reaction

The formation of the pyran ring in compounds like Cyclomorusin, particularly in Morus species, is hypothesized to occur through an enzymatic [4+2] cycloaddition, a Diels-Alder reaction.[9][10][11] This proposed mechanism involves the reaction of a chalcone derivative with a dehydroprenylflavanone.

Based on its structure, Cyclomorusin is thought to be functionally related to cyclomulberrin.[1] It is proposed that Cyclomorusin A is formed from cyclomulberrin through an oxidative cyclization of the hydroxy group at position 10 to position 3 of the 3-methylbut-2-en-1-yl substituent, accompanied by a double bond migration.[1]

The following DOT script visualizes the proposed high-level biosynthetic pathway leading to Cyclomorusin.

Caption: Proposed biosynthetic pathway of Cyclomorusin.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the enzymatic efficiencies and conversion rates within the Cyclomorusin biosynthetic pathway. However, studies on related flavonoids in Morus species provide some insights.

| Plant Species | Compound Class | Typical Yield (mg/g dry weight) | Reference |

| Morus alba (leaves) | Total Flavonoids | 10 - 25 | [12] |

| Morus alba (root bark) | Prenylated Flavonoids | Varies significantly with cultivar and environmental conditions | [12] |

| Morus species (fruits) | Anthocyanins | 0.882 - 5.737 | [13] |

Note: These values are indicative and can vary based on the specific cultivar, plant tissue, developmental stage, and environmental conditions. Further targeted quantitative studies are required to determine the specific yields of Cyclomorusin and its immediate precursors.

Experimental Protocols

The elucidation of the Cyclomorusin biosynthetic pathway requires a combination of phytochemical analysis, enzyme assays, and molecular biology techniques. Below are generalized protocols for key experimental procedures.

5.1. Extraction and Identification of Cyclomorusin and Intermediates

This protocol outlines a general procedure for the extraction and analysis of flavonoids from plant material.

Workflow Diagram:

References

- 1. Cyclomorusin | C25H22O6 | CID 5481969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound: CYCLOMORUSIN (CHEMBL1770313) - ChEMBL [ebi.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Chemistry and biosynthesis of prenylflavonoids]. | Semantic Scholar [semanticscholar.org]

- 10. [Chemistry and biosynthesis of prenylflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Preliminary Screening of Cyclomorusin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies suggest its involvement in key biological processes, including anticancer and antiviral activities. This technical guide provides a comprehensive overview of the current understanding of Cyclomorusin's bioactivity, with a focus on its effects on cancer cells and its potential as an antiviral agent. This document summarizes the available data, details relevant experimental protocols, and visualizes the known signaling pathways and workflows to support further research and development efforts.

Data Presentation

Cytotoxicity of Cyclomorusin and Related Compounds

While specific IC50 values for Cyclomorusin's cytotoxicity against various cancer cell lines were not available in the reviewed literature, data for the closely related compound, Morusin, also found in Morus alba, is presented below for context.

| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |

| Morusin | A375 | Human Melanoma | 4.634 | [1] |

| Morusin | MV3 | Human Melanoma | 9.7 | [1] |

| Morusin | PIG1 | Normal Melanocytes | 21.04 | [1] |

| Morusin | HaCaT | Human Keratinocytes | 18.01 | [1] |

Note: The cytotoxicity of Cyclomorusin has been qualitatively observed in NCI-H1299 lung cancer cells, leading to cell death.[2]

Antiviral Activity of Compounds from Morus alba

Cyclomorusin has been isolated alongside other compounds from Morus alba that exhibit antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). However, specific quantitative data on the antiviral efficacy of Cyclomorusin is not currently available.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

Cyclomorusin (or other test compounds)

-

Target cancer cell lines (e.g., NCI-H1299)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of Cyclomorusin in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells into formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Cyclomorusin

-

Target cancer cell lines (e.g., NCI-H1299)

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with different concentrations of Cyclomorusin for a specified period.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in the provided binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Antiviral Plaque Reduction Assay (for HSV-1)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.

Materials:

-

Cyclomorusin

-

Herpes Simplex Virus Type 1 (HSV-1) stock

-

Vero cells (or another susceptible cell line)

-

Complete cell culture medium

-

Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

24-well plates

Procedure:

-

Cell Seeding: Seed Vero cells into 24-well plates and grow them to confluence.

-

Virus and Compound Incubation: Prepare serial dilutions of Cyclomorusin. In separate tubes, mix the virus stock with each dilution of the compound and incubate for a specified time (e.g., 1 hour) to allow for interaction.

-

Infection: Remove the culture medium from the confluent Vero cells and infect them with the virus-compound mixtures. Include a virus-only control.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 2-3 days until visible plaques are formed.

-

Staining: Remove the overlay, fix the cells (e.g., with methanol), and stain them with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus-only control. The IC50 value is the concentration that reduces the number of plaques by 50%.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in a signaling pathway.

Materials:

-

Cyclomorusin

-

Target cells (e.g., NCI-H1299)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Cyclomorusin, then lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Mandatory Visualization

Signaling Pathways

References

Cyclomorusin: An In-depth Technical Guide on a Promising Prenylflavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomorusin, a prenylated flavonoid predominantly found in plants of the Morus genus, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. As a member of the prenylflavonoid class, its unique chemical architecture, characterized by the fusion of a flavonoid backbone with prenyl groups, imparts enhanced lipophilicity and potent biological activities. This technical guide provides a comprehensive overview of Cyclomorusin, detailing its chemical properties, known biological effects, and the underlying molecular mechanisms of action. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Prenylflavonoids are a distinct class of flavonoids characterized by the presence of one or more isoprenoid side chains, which significantly enhances their interaction with biological membranes and target proteins.[1] This structural modification often leads to a marked increase in their bioactivity compared to their non-prenylated counterparts.[2] Cyclomorusin, a prominent member of this group, is a naturally occurring compound isolated from various Morus species, including Morus lhou and Morus alba.[3][4] It is classified as an extended flavonoid and a pyranoflavonoid.[3][5]

This guide delves into the multifaceted biological activities of Cyclomorusin, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. By consolidating the available scientific data, this document aims to provide a thorough understanding of Cyclomorusin's therapeutic potential and to facilitate further research and development.

Chemical and Physical Properties

Cyclomorusin is an organic heteropentacyclic compound with a complex chemical structure. Its defining feature is the oxidative cyclization of a hydroxy group to a 3-methylbut-2-en-1-yl substituent.[3]

Table 1: Chemical and Physical Properties of Cyclomorusin

| Property | Value | Source |

| Molecular Formula | C25H22O6 | [6] |

| Molecular Weight | 418.45 g/mol | [6] |

| IUPAC Name | 11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-en-1-yl)-2,8,16-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one | [5] |

| CAS Number | 62596-34-3 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 256 - 257 °C | [3] |

| Synonyms | Cyclomulberrochromene, Cyclomorusin A | [3] |

| PubChem CID | 5481969 | [3] |

Biological Activities and Quantitative Data

Cyclomorusin exhibits a range of biological activities, with its enzyme inhibitory and cytotoxic effects being the most prominently studied. The available quantitative data from various in vitro assays are summarized below.

Table 2: Summary of Quantitative Biological Activity Data for Cyclomorusin

| Biological Activity | Assay/Target | Cell Line/Organism | IC50 / Ki Value | Inhibition Type | Source |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | - | IC50: 16.2 - 36.6 µM | Non-competitive | [7] |

| Acetylcholinesterase (AChE) | - | Ki: 3.1 - 37.5 µM | Non-competitive | [8] | |

| Butyrylcholinesterase (BChE) | - | Ki: 1.7 - 19.1 µM | Non-competitive | [8] | |

| Mushroom Tyrosinase (monophenolase activity) | - | IC50: 0.092 mM | Competitive | [9] | |

| Cytotoxic Activity | Human Cervical Carcinoma | HeLa | IC50: 1.64 ± 0.21 µM to 3.69 ± 0.86 µM | - | [10] |

| Human Breast Carcinoma | MCF-7 | IC50: 1.64 ± 0.21 µM to 3.69 ± 0.86 µM | - | [10] | |

| Human Hepatocarcinoma | Hep3B | IC50: 1.64 ± 0.21 µM to 3.69 ± 0.86 µM | - | [10] | |

| Platelet Aggregation Inhibition | Platelet-Activating Factor (PAF) induced | - | Strong Inhibitor (qualitative) | - | [7] |

| Antioxidant Activity | DPPH radical scavenging | - | Weak (IC50 > 300 µM) | - | [11] |

Note: A direct, specific IC50 value for Cyclomorusin's cytotoxicity against HeLa, MCF-7, and HepG2 cells was not found in the available literature. The provided range is for a group of prenylated flavonoids from Morus species, including Cyclomorusin, as reported in one study.

Signaling Pathways and Mechanisms of Action

While the direct effects of Cyclomorusin on major signaling pathways such as NF-κB and MAPK have not been extensively elucidated in dedicated studies, the activities of its parent compound, morusin, and other related prenylflavonoids provide valuable insights into its potential mechanisms of action.

Morusin has been shown to exert its anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and MAPK signaling pathways.[12][13] It is plausible that Cyclomorusin, as a structurally related prenylflavonoid, may share some of these mechanisms.

Putative Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various chronic inflammatory diseases and cancers. Many natural compounds, including flavonoids, are known to inhibit this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by Cyclomorusin.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. The ERK, JNK, and p38 MAPK pathways are key components.

Caption: Putative modulation of the MAPK signaling pathway by Cyclomorusin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on the procedures described in the referenced literature.

Isolation of Cyclomorusin from Morus lhou

Caption: Workflow for the isolation of Cyclomorusin.

Protocol:

-

Plant Material and Extraction: The dried root bark of Morus lhou is powdered and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction is collected and concentrated.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing Cyclomorusin are combined and further purified by column chromatography on a Sephadex LH-20 column, eluting with methanol, to yield pure Cyclomorusin.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Protocol based on Ellman's method:

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) as substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as substrate for BChE

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Cyclomorusin (test compound)

-

96-well microplate reader

-

-

Assay Procedure:

-

In a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution (Cyclomorusin at various concentrations) are added.

-

20 µL of AChE or BChE solution is added to the mixture and incubated for 15 minutes at 25°C.

-

The reaction is initiated by adding 10 µL of the respective substrate (ATCI or BTCI).

-

The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes.

-

The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the blank (enzyme and substrate without inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values and the type of inhibition are determined by Lineweaver-Burk and Dixon plots.[8]

-

Tyrosinase Inhibition Assay

Protocol:

-

Reagents and Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate for monophenolase activity)

-

L-DOPA (substrate for diphenolase activity)

-

Phosphate buffer (pH 6.8)

-

Cyclomorusin (test compound)

-

96-well microplate reader

-

-

Assay Procedure for Monophenolase Activity:

-

The reaction mixture contains 1.5 mL of phosphate buffer, 0.2 mL of L-tyrosine solution, and 0.1 mL of the test compound solution (Cyclomorusin).

-

The mixture is pre-incubated at 25°C for 10 minutes.

-

The reaction is initiated by adding 0.2 mL of mushroom tyrosinase solution.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm at 30-second intervals for 5 minutes.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

The type of inhibition is determined by analyzing Lineweaver-Burk plots with varying concentrations of the substrate.[9]

-

Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Cyclomorusin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Conclusion

Cyclomorusin stands out as a prenylflavonoid with significant therapeutic potential, demonstrated by its potent enzyme inhibitory and cytotoxic activities. Its ability to inhibit key enzymes like acetylcholinesterase and tyrosinase at low micromolar concentrations highlights its promise in the development of new drugs for neurodegenerative diseases and hyperpigmentation disorders, respectively. While its direct impact on major signaling pathways like NF-κB and MAPK requires further investigation, the established activities of its structural analog, morusin, suggest that Cyclomorusin may also exert its effects through these critical cellular regulatory networks.

The detailed experimental protocols and compiled quantitative data presented in this guide are intended to provide a solid foundation for future research. Further studies are warranted to fully elucidate the mechanisms of action of Cyclomorusin, to explore its efficacy in in vivo models, and to assess its safety profile, all of which are crucial steps towards its potential clinical application. The continued exploration of Cyclomorusin and other prenylflavonoids will undoubtedly contribute to the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mulberry fruit prevents LPS-induced NF-κB/pERK/MAPK signals in macrophages and suppresses acute colitis and colorectal tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Acetylcholinesterase Inhibitory Effects of Cyclomorusin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylcholinesterase (AChE) inhibitory properties of Cyclomorusin, a natural flavonoid. The document details its inhibitory potency, mechanism of action, and the experimental protocols used for its evaluation, aiming to support further research and drug development initiatives in the field of neurodegenerative diseases.

Quantitative Inhibition Data

Cyclomorusin has been identified as a moderate inhibitor of acetylcholinesterase. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Source |

| Inhibition Constant (Kᵢ) | 3.1 - 37.5 µM | [1] |

| IC₅₀ Value | 16.2 - 36.6 µM | [2] |

| Inhibition Type | Noncompetitive | [1] |

Note: The Kᵢ value represents a range for a group of flavonoids isolated from Morus lhou, including Cyclomorusin.[1]

Mechanism of Action: Noncompetitive Inhibition

Kinetic studies have demonstrated that Cyclomorusin inhibits acetylcholinesterase through a noncompetitive mechanism.[1] This indicates that Cyclomorusin does not bind to the active site of the enzyme where the substrate, acetylcholine, binds. Instead, it binds to an allosteric site, a distinct site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site.

The following diagram illustrates the noncompetitive inhibition of acetylcholinesterase by Cyclomorusin.

Experimental Protocols

The acetylcholinesterase inhibitory activity of Cyclomorusin is typically determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel

-

Cyclomorusin (test compound)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Donepezil or Galantamine (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

Assay Procedure

The following diagram outlines the general workflow for the AChE inhibition assay.

Detailed Steps:

-

Preparation of Reagents: All reagents are prepared in a phosphate buffer (pH 8.0). The test compound, Cyclomorusin, is typically dissolved in DMSO and then diluted with the buffer to the desired concentrations.

-

Assay Mixture: In a 96-well microplate, the reaction mixture is prepared by adding the phosphate buffer, the test compound solution at various concentrations, and the AChE enzyme solution. A control reaction is prepared without the inhibitor, and a blank is prepared without the enzyme.

-

Pre-incubation: The plate is pre-incubated with the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI, and the chromogenic reagent, DTNB, to all wells.

-

Measurement: The absorbance is measured immediately at 412 nm and then monitored for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of reaction is determined from the change in absorbance over time.

-

Data Analysis: The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using Lineweaver-Burk or Dixon plots.

Conclusion

Cyclomorusin presents a promising natural scaffold for the development of novel acetylcholinesterase inhibitors. Its noncompetitive mode of action offers a potential advantage over active site-directed inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Cyclomorusin and its derivatives for the treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. Further studies are warranted to elucidate the specific binding site of Cyclomorusin on the acetylcholinesterase enzyme and to optimize its inhibitory potency and pharmacokinetic properties.

References

Cyclomorusin: A Technical Guide to Its Role in Traditional Medicine and Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomorusin, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has emerged from the annals of traditional medicine as a compound of significant interest for modern therapeutic development. Historically, the root bark of Morus alba has been a staple in traditional Chinese, Japanese, and Korean medicine, utilized for its purported anti-inflammatory, diuretic, and antitussive properties.[1] Contemporary scientific investigation has begun to unravel the pharmacological basis of these traditional uses, with cyclomorusin being identified as a key bioactive constituent. This technical guide provides a comprehensive overview of cyclomorusin, including its traditional context, detailed experimental protocols for its isolation and biological evaluation, quantitative data on its therapeutic activities, and an exploration of its mechanisms of action through key signaling pathways.

Traditional Medicine Context

Pharmacological Activities of Cyclomorusin

Cyclomorusin has demonstrated a range of pharmacological activities in preclinical studies, positioning it as a promising candidate for further drug development. The primary areas of investigation include its anti-cancer, anti-inflammatory, and antioxidant effects.

Anti-Cancer Activity

Cyclomorusin has shown cytotoxic effects against various cancer cell lines. A key mechanism of its anti-cancer action is the induction of apoptosis, or programmed cell death, in tumor cells.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. Cyclomorusin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Antioxidant Activity

Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to cellular damage and disease. Cyclomorusin has been shown to possess antioxidant properties by scavenging free radicals.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of cyclomorusin and related compounds from Morus alba.

Table 1: Anti-Cancer Activity of Compounds from Morus alba

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Morusin | Human gastric cancer | Proliferation | - | [2] |

| Morusin | Human colorectal cancer | Apoptosis | - | [2] |

| Morusin | Renal carcinoma | Growth and migration | - | [2] |

| Morusin | Human non-small cell lung cancer | Apoptosis | - | [2] |

| Morusin | Human hepatocellular carcinoma | Apoptosis | - | [2] |

Note: Specific IC50 values for Cyclomorusin against a panel of cancer cell lines are still under investigation in publicly available literature.

Table 2: Anti-Inflammatory Activity of Compounds from Morus alba

| Compound | Assay | IC50 Value (µM) | Reference |

| Morusin | NO Production in RAW 264.7 cells | 9.87 ± 0.59 | [3] |

| Kuwanon G | NO Production in RAW 264.7 cells | 17.80 ± 0.50 | [3] |

| Oxyresveratrol | NO Production in RAW 264.7 cells | 25.36 ± 3.47 | [3] |

| Umbelliferone | NO Production in RAW 264.7 cells | 36.76 ± 2.26 | [3] |

| Kuwanon H | NO Production in RAW 264.7 cells | 40.48 ± 4.38 | [3] |

| Morin | NO Production in RAW 264.7 cells | 43.26 ± 4.61 | [3] |

| Quercetin (Positive Control) | NO Production in RAW 264.7 cells | 13.20 ± 2.00 | [3] |

Note: The IC50 value for Cyclomorusin's anti-inflammatory activity is a key area for ongoing research.

Table 3: Antioxidant Activity of Morusin

| Assay | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | 1819.83 ± 144.53 | [4] |

| ABTS Radical Scavenging | 297.83 ± 7.27 | [4] |

Note: These values for the related compound morusin provide a preliminary indication of the potential antioxidant capacity of prenylated flavonoids from Morus alba. Specific data for cyclomorusin is needed.

Mechanisms of Action and Signaling Pathways

Cyclomorusin exerts its biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease.

PI3K/Akt Signaling Pathway in Cancer

One of the most well-documented mechanisms of cyclomorusin's anti-cancer activity is its ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. In lung cancer cells, cyclomorusin has been shown to restrain this pathway, leading to the induction of apoptosis.[1] The inhibition of PI3K and Akt phosphorylation by cyclomorusin leads to a downstream cascade of events that ultimately promote cancer cell death.

Caption: Cyclomorusin inhibits the PI3K/Akt pathway, promoting apoptosis.

Potential Modulation of MAPK and NF-κB Pathways

Flavonoids, as a class of compounds, are known to modulate other critical signaling pathways involved in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK pathways are involved in cellular responses to a variety of stimuli and regulate processes like cell proliferation, differentiation, and apoptosis. The NF-κB pathway is a key regulator of the inflammatory response. While direct evidence for cyclomorusin's effects on these pathways is still emerging, it represents a logical and promising area for future research based on the known activities of similar flavonoid structures.

Experimental Protocols

This section provides detailed methodologies for the isolation of cyclomorusin and for key in vitro assays to evaluate its biological activities.

Isolation and Purification of Cyclomorusin from Morus alba Root Bark

The following protocol outlines a general procedure for the isolation of cyclomorusin, which may require optimization based on the specific plant material and laboratory conditions.

Caption: Workflow for the isolation and purification of Cyclomorusin.

-

Extraction: The dried and powdered root bark of Morus alba is extracted with 70-80% aqueous methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Partitioning: The combined extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Cyclomorusin, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to a series of chromatographic techniques for separation and purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of cyclomorusin is achieved using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water or acetonitrile and water.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of cyclomorusin on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of cyclomorusin (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of cyclomorusin to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and incubated overnight.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of cyclomorusin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A positive control (e.g., a known iNOS inhibitor) and a vehicle control are included.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is calculated, and the IC50 value is determined.

In Vitro Antioxidant Assays (DPPH and ABTS Radical Scavenging Assays)

These assays evaluate the free radical scavenging capacity of cyclomorusin.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Various concentrations of cyclomorusin are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined. A known antioxidant like ascorbic acid or trolox is used as a positive control.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of cyclomorusin are added to the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined. A known antioxidant is used as a positive control.

-

Conclusion and Future Directions

Cyclomorusin, a flavonoid with deep roots in traditional medicine, presents a compelling profile for modern drug discovery and development. Its demonstrated anti-cancer, anti-inflammatory, and antioxidant activities, coupled with an initial understanding of its molecular mechanisms, underscore its therapeutic potential. However, to advance cyclomorusin from a promising natural product to a clinical candidate, further rigorous research is imperative. Future studies should focus on:

-

Comprehensive Pharmacological Profiling: Elucidating the full spectrum of its biological activities and determining specific IC50 values across a wider range of cancer cell lines and inflammatory models.

-

Mechanism of Action Studies: A deeper investigation into the modulation of key signaling pathways, including MAPK and NF-κB, and the identification of its direct molecular targets.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of cyclomorusin in relevant animal models of cancer and inflammatory diseases.

-

Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of cyclomorusin to optimize its delivery and therapeutic effectiveness.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of cyclomorusin to improve its potency, selectivity, and pharmacokinetic properties.